REACTION_CXSMILES
|
Br[C:2]1[S:6][C:5]([C:7]([O:9][CH3:10])=[O:8])=[CH:4][CH:3]=1.O1C=CC=C1P(C1OC=CC=1)C1OC=CC=1.C([Sn](CCCC)(CCCC)[C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][N:33]=1)CCC>CN(C=O)C>[N:33]1[CH:34]=[CH:35][CH:36]=[CH:37][C:32]=1[C:2]1[S:6][C:5]([C:7]([O:9][CH3:10])=[O:8])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(S1)C(=O)OC
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)P(C=1OC=CC1)C=1OC=CC1
|
Name
|
tris(dibenzylidineacetone)dipalladium(0)
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C(CCC)[Sn](C1=NC=CC=C1)(CCCC)CCCC
|
Name
|
TEA
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
partitioned between ethyl acetate and brine
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the extract was dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica gel with a 20-70% ethyl acetate in hexane
|
Name
|
|
Type
|
|
Smiles
|
N1=C(C=CC=C1)C1=CC=C(S1)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |